L-Tyrosine

描述

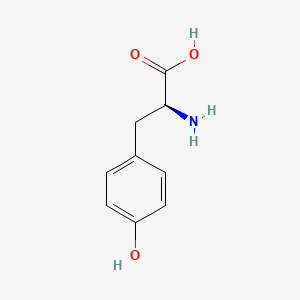

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25619-78-7 | |

| Record name | L-Tyrosine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25619-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1023730 | |

| Record name | L-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS], Solid, Colourless silky needles or white crystalline powder; odourless | |

| Record name | Tyrosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18489 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Tyrosine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

BOILING POINT: SUBLIMES | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBILITY IN WATER 0.453 G/L @ 25 °C; INSOL IN ABSOLUTE ALCOHOL, ETHER, ACETONE; SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ACETIC ACID, 0.479 mg/mL, Soluble in water and dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol) | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Tyrosine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

FINE SILKY NEEDLES, White crystals | |

CAS No. |

60-18-4, 25619-78-7 | |

| Record name | L-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025619787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Tyrosine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42HK56048U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

344 °C, 343 °C | |

| Record name | Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-TYROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

L Tyrosine Biosynthesis and Metabolic Pathways

Endogenous Synthesis of L-Tyrosine

In mammals, this compound is primarily synthesized from the essential amino acid L-phenylalanine. Plants and microorganisms, however, utilize a different pathway for its de novo synthesis.

Phenylalanine Hydroxylase (PAH) Pathway in Mammals

The primary route for this compound biosynthesis in mammals is the hydroxylation of L-phenylalanine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH) (EC 1.14.16.1). wikipedia.orgcreative-proteomics.comlupinepublishers.commedscape.com This enzyme is predominantly found in the liver and kidneys. lupinepublishers.com The reaction involves the addition of a hydroxyl group to the para position of the phenylalanine aromatic ring, converting it to tyrosine. wikipedia.orglupinepublishers.comwikipedia.org

PAH is a monooxygenase that requires molecular oxygen and a pteridine (B1203161) cofactor, tetrahydrobiopterin (B1682763) (BH4), for catalysis. wikipedia.orglupinepublishers.commedscape.com During the reaction, one atom of molecular oxygen is incorporated into phenylalanine, while the other is incorporated into BH4, oxidizing it to 4a-hydroxytetrahydrobiopterin. wikipedia.orgnih.gov The 4a-hydroxypterin product subsequently loses water nonenzymatically to form quinonoid dihydropterin. nih.gov

The catalytic mechanism of PAH involves several steps, including the formation of an Fe(II)-O-O-BH4 bridge, heterolytic cleavage of the O-O bond to yield a ferryl oxo hydroxylating intermediate (Fe(IV)=O), and the attack of Fe(IV)=O on the phenylalanine substrate. wikipedia.org

PAH typically functions as a homodimer or homotetramer. escholarship.org In humans, mutations in the gene encoding PAH can lead to phenylketonuria (PKU), a metabolic disorder characterized by the accumulation of phenylalanine due to impaired conversion to tyrosine. wikipedia.orgmedscape.com

The kinetic mechanism of PAH involves the formation of a productive ternary complex with BH4 and phenylalanine. nih.gov BH4 binds rapidly to the enzyme, followed by the slower binding of phenylalanine. nih.gov Oxygen then rapidly binds to the productive ternary complex. nih.gov Product release is considered the rate-determining step in the catalytic cycle. nih.gov

Arogenate Pathway in Plants and Microorganisms

In plants and most microorganisms, this compound is synthesized de novo via the shikimate pathway, with chorismate serving as a key intermediate. creative-proteomics.combioone.orgfrontiersin.orgnih.govfrontiersin.orgresearchgate.net The major route for tyrosine biosynthesis in these organisms proceeds through arogenate. bioone.orgfrontiersin.org

The arogenate pathway to tyrosine involves the conversion of chorismate to prephenate by chorismate mutase. bioone.orgfrontiersin.org Prephenate is then transaminated to arogenate by prephenate aminotransferase. bioone.orgfrontiersin.orgwikipedia.orgfrontiersin.org Finally, arogenate is converted to tyrosine by arogenate dehydrogenase (TyrA), typically utilizing NADP+ as a cofactor in plants. bioone.orgfrontiersin.orgwikipedia.orgnih.gov

Some microorganisms also utilize the arogenate pathway, with arogenate-specific TyrA enzymes identified in bacteria such as Zymomonas mobilis and Phenylobacterium immobile. frontiersin.org The substrate specificity of TyrA dehydrogenases (either prephenate dehydrogenase or arogenate dehydrogenase) defines whether the pathway proceeds via prephenate or arogenate. frontiersin.orgebi.ac.uk

In plants, arogenate dehydrogenase activity has been demonstrated in various species, including tobacco, maize, sorghum, and Arabidopsis. bioone.org The arogenate pathway is considered the major, if not exclusive, mode of this compound biosynthesis in higher plants. pnas.org

Interactive Table: Key Enzymes in this compound Biosynthesis

| Pathway | Organisms | Key Enzyme(s) | Substrate(s) | Product |

| Phenylalanine Hydroxylase Pathway | Mammals | Phenylalanine Hydroxylase (PAH) | Phenylalanine, BH4, O2 | Tyrosine, 4a-BH4 |

| Arogenate Pathway | Plants, Microorganisms | Chorismate Mutase | Chorismate | Prephenate |

| Prephenate Aminotransferase | Prephenate, Amino Acid | Arogenate, Keto Acid | ||

| Arogenate Dehydrogenase (TyrA) | Arogenate, NAD(P)+ | Tyrosine, NAD(P)H, CO2 |

This compound Catabolism

This compound can be catabolized through several different pathways in microorganisms, depending on the species and environmental conditions. Two notable pathways are the homoprotocatechuate pathway and the protocatechuic acid pathway, while the homogentisate (B1232598) pathway is also a significant route for tyrosine degradation in various microorganisms.

Homoprotocatechuate Pathway in Gram-Positive Bacteria

The homoprotocatechuate pathway is one route for this compound catabolism observed in certain gram-positive bacteria. asm.orgnih.govplos.orgresearchgate.net This pathway involves 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid) as an intermediate that undergoes aromatic ring fission. asm.orgnih.govresearchgate.net

Studies on cell extracts of a Micrococcus species demonstrated the presence of enzymes capable of degrading homoprotocatechuate to succinate (B1194679) and pyruvate (B1213749). asm.orgnih.govresearchgate.net When supplied with necessary coenzymes, these cell extracts could degrade this compound to the ring-fission product of homoprotocatechuate 2,3-dioxygenase. asm.orgnih.govresearchgate.net The pathway involves the conversion of 4-hydroxyphenylpyruvic acid to 4-hydroxyphenylacetic acid, which is then converted to homoprotocatechuate by a NADPH-dependent 3-hydroxylase coupled with homoprotocatechuate 2,3-dioxygenase. asm.orgnih.govresearchgate.net

This pathway for this compound catabolism has been observed in several gram-positive strains, including Micrococcus lysodeikticus and certain Bacillus species. asm.orgnih.govresearchgate.net

Protocatechuic Acid Pathway in Fungi (e.g., Trichosporon cutaneum)

In some fungi, such as Trichosporon cutaneum, this compound is catabolized via a pathway that involves protocatechuic acid as a key intermediate. asm.orgnih.govasm.orgresearchgate.netnih.gov Intact cells of T. cutaneum have been shown to oxidize compounds proposed as intermediates in this pathway. asm.orgnih.gov

Cell extracts of T. cutaneum convert tyrosine sequentially to 4-hydroxycinnamic acid, 4-hydroxybenzaldehyde (B117250), and then 4-hydroxybenzoic acid. asm.orgnih.gov The enzymatic degradation of the proposed hydration product of 4-hydroxycinnamic acid, β-(4-hydroxyphenyl)-hydracrylic acid, to 4-hydroxybenzaldehyde is dependent on ATP and coenzyme A. asm.orgnih.gov A hydroxylase acting on 4-hydroxybenzoate (B8730719) requires reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and produces protocatechuate. asm.orgnih.gov

While cell extracts can oxidize protocatechuate, they reportedly lack a ring fission dioxygenase for this compound. asm.orgnih.gov Evidence suggests that the principal hydroxylation product of protocatechuate in T. cutaneum is hydroxyquinol, and its benzene (B151609) ring is oxidatively cleaved to yield maleylacetic acid. asm.orgnih.gov

Interactive Table: Initial Steps of this compound Catabolism in Trichosporon cutaneum

| Step | Substrate | Enzyme (if specified) | Product | Notes |

| 1 | Tyrosine | 4-hydroxycinnamic acid | ||

| 2 | 4-hydroxycinnamic acid | 4-hydroxybenzaldehyde | Proposed hydration product involved. asm.orgnih.gov | |

| 3 | 4-hydroxybenzaldehyde | 4-hydroxybenzoic acid | ||

| 4 | 4-hydroxybenzoic acid | Hydroxylase | Protocatechuate | Requires NADPH. asm.orgnih.gov |

Homogentisate Pathway in Microorganisms

The homogentisate pathway is a well-established route for the catabolism of this compound and L-phenylalanine in various microorganisms, including both gram-positive and gram-negative bacteria, as well as some fungi. plos.orgasm.orgfrontiersin.orggoogle.comscience.govethz.ch This pathway involves the formation and subsequent degradation of homogentisic acid (2,5-dihydroxyphenylacetic acid). frontiersin.orggoogle.comnih.govmpg.dechemtunes.com

The initial step in this pathway typically involves the transamination of this compound to form 4-hydroxyphenylpyruvate. plos.orgfrontiersin.org This reaction is catalyzed by tyrosine aminotransferases. frontiersin.orgscdi-montpellier.fr 4-hydroxyphenylpyruvate is then converted to homogentisate by 4-hydroxyphenylpyruvate dioxygenase (HppD). frontiersin.org

Homogentisate is the substrate for oxidative ring fission, catalyzed by homogentisate 1,2-dioxygenase (HmgA). frontiersin.orgscience.gov This enzyme cleaves the aromatic ring, producing maleylacetoacetate. frontiersin.org Maleylacetoacetate is subsequently isomerized by maleylacetoacetate isomerase (MaiA) to fumarylacetoacetate, which is then hydrolyzed by fumarylacetoacetase (FahA) to fumarate (B1241708) and acetoacetate. frontiersin.org These end products can then enter central metabolic pathways like the citric acid cycle. nih.gov

Defects in the homogentisate pathway, particularly in homogentisate dioxygenase, can lead to the accumulation and auto-oxidation of homogentisate, forming pyomelanin pigments. frontiersin.org This phenomenon has been observed in various organisms, including Bacillus thuringiensis. frontiersin.org

Organisms known to utilize the homogentisate pathway for tyrosine catabolism include Pseudomonas fluorescens, certain Bacillus species, and Streptomyces species. asm.orgasm.orgscience.gov Some fungi, such as Yarrowia lipolytica mutants with defects in this pathway, can accumulate homogentisic acid. google.com

Interactive Table: Key Intermediates and Enzymes in the Homogentisate Pathway

| Step | Substrate | Enzyme | Product |

| 1 | This compound | Tyrosine Aminotransferase | 4-hydroxyphenylpyruvate |

| 2 | 4-hydroxyphenylpyruvate | 4-hydroxyphenylpyruvate Dioxygenase | Homogentisate |

| 3 | Homogentisate | Homogentisate 1,2-Dioxygenase | Maleylacetoacetate |

| 4 | Maleylacetoacetate | Maleylacetoacetate Isomerase | Fumarylacetoacetate |

| 5 | Fumarylacetoacetate | Fumarylacetoacetase | Fumarate, Acetoacetate |

Oxidative Catabolic Reactions in Liver

The oxidative catabolism of this compound in the liver is a multi-step process. The initial step involves the transamination of this compound to 4-hydroxyphenylpyruvic acid, catalyzed by tyrosine transaminase. nih.govwikipedia.orgcaymanchem.comhmdb.cajci.org Subsequently, 4-hydroxyphenylpyruvic acid is converted to homogentisic acid by the enzyme 4-hydroxyphenylpyruvate dioxygenase. nih.govwikipedia.orgcaymanchem.comhmdb.canih.gov Homogentisic acid then undergoes ring fission catalyzed by homogentisate 1,2-dioxygenase, yielding maleylacetoacetate. nih.gov Maleylacetoacetate is isomerized to fumarylacetoacetate by maleylacetoacetate isomerase. nih.gov Finally, fumarylacetoacetate is hydrolyzed by fumarylacetoacetate hydrolase into fumarate and acetoacetate, which can then enter the citric acid cycle or be used for ketogenesis. nih.govontosight.aioup.com

Disruptions in this catabolic pathway, such as deficiencies in specific enzymes, can lead to metabolic disorders like tyrosinemia and alkaptonuria, characterized by the accumulation of specific intermediates. nih.govontosight.ainih.govoup.comwikipedia.org

Regulation of this compound Biosynthesis

The biosynthesis of this compound is subject to intricate regulatory mechanisms to ensure appropriate cellular levels. These mechanisms include genetic regulation of the enzymes involved and enzymatic control through feedback inhibition.

Genetic Regulation of this compound Synthesis Pathways (e.g., tyrR and aroG in Escherichia coli)

In microorganisms like Escherichia coli, the biosynthesis of aromatic amino acids, including this compound, is tightly regulated at the genetic level. The tyrR gene encodes a transcriptional regulator protein, TyrR, which plays a significant role in controlling the expression of genes involved in this compound synthesis. tandfonline.comnih.govresearchgate.netasm.orgtandfonline.com TyrR can act as both a repressor and an activator of transcription, but it primarily functions as a negative regulator, repressing the transcription of several genes in the aromatic amino acid synthesis pathway, including aroG and tyrA. tandfonline.comnih.govasm.org

The aroG gene encodes 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase), an enzyme that catalyzes the first committed step in the shikimate pathway, which is the common pathway for the synthesis of aromatic amino acids. tandfonline.comasm.orgasm.orgnih.govresearchgate.net AroG is a key rate-limiting enzyme in this pathway. tandfonline.com Mutations in aroG, such as the S180F mutation, can lead to feedback inhibition resistance, allowing for increased flux through the pathway. tandfonline.com

Studies involving genetic modifications in E. coli have demonstrated the impact of manipulating tyrR and aroG on this compound production. For instance, knocking out tyrR can up-regulate the transcription of multiple genes in the this compound synthesis pathway, leading to increased this compound accumulation. tandfonline.comnih.govresearchgate.nettandfonline.com Overexpression of feedback-inhibition-resistant aroG mutants has also been shown to enhance this compound production. tandfonline.comnih.govtandfonline.com

Genetic Regulation of this compound Synthesis Genes in E. coli (Example)

| Gene | Encoded Protein | Regulation by TyrR | Effect of tyrR knockout |

| aroG | DAHP Synthase (an isozyme) | Negative | Increased transcription |

| tyrA | Chorismate Mutase/Prephenate Dehydrogenase | Negative | Increased transcription |

| aroF | DAHP Synthase (an isozyme) | Negative | Increased transcription |

| aroL | Shikimate Kinase | Negative | Increased transcription |

| aroP | Aromatic amino acid transport protein | Negative | Increased transcription |

| tyrP | L-Tyr transporter | Negative | Increased transcription |

Note: This table is intended to be interactive, allowing users to sort or filter the data.

Enzymatic Control of this compound Production

Enzymatic control plays a crucial role in regulating this compound production, primarily through feedback inhibition. Key enzymes in the this compound biosynthetic pathway are subject to inhibition by this compound itself or by intermediary metabolites. tandfonline.comasm.org

In E. coli, the activity of several enzymes is inhibited by this compound. These include certain isozymes of DAHP synthase (encoded by aroF) and the bifunctional enzyme chorismate mutase-prephenate dehydrogenase (encoded by tyrA), which catalyzes steps specific to this compound biosynthesis from chorismate. tandfonline.comasm.org This feedback inhibition mechanism helps prevent the overproduction of this compound when cellular levels are sufficient.

Strategies to alleviate this feedback inhibition, such as introducing mutations that render the enzymes resistant to inhibition, are commonly employed in metabolic engineering to enhance this compound production in microbial strains. tandfonline.comasm.orgresearchgate.net

Intermediary Metabolites and Their Biological Fates

During this compound metabolism, several intermediary metabolites are produced, each with distinct biological fates.

L-DOPA

L-DOPA (L-3,4-dihydroxyphenylalanine) is a crucial intermediary metabolite in the pathway leading to the synthesis of catecholamines, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). nih.govcreative-proteomics.comhmdb.cagssiweb.orgwikipedia.orgbio-rad.comnih.gov L-DOPA is produced from this compound through the action of tyrosine hydroxylase, which is the rate-limiting enzyme in catecholamine biosynthesis. nih.govcreative-proteomics.comgssiweb.orgwikipedia.orgbio-rad.comnih.gov

The primary fate of L-DOPA is its decarboxylation to dopamine, catalyzed by the enzyme aromatic L-amino acid decarboxylase. nih.govcreative-proteomics.comhmdb.cagssiweb.orgwikipedia.orgbio-rad.com Dopamine can then be further converted to norepinephrine and epinephrine through subsequent enzymatic reactions. nih.govgssiweb.orgwikipedia.orgbio-rad.com

L-DOPA also serves as a precursor for the synthesis of melanin (B1238610), the pigment found in skin, hair, and eyes. nih.govhmdb.cawikipedia.org The enzyme tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone (B1195961), which then undergoes further reactions to form melanin polymers. nih.govhmdb.cawikipedia.org

In certain contexts, L-DOPA can also be incorporated into proteins, acting as an this compound mimetic. hmdb.cawikipedia.org

4-Hydroxyphenylpyruvic Acid

4-Hydroxyphenylpyruvic acid (4-HPPA) is a key intermediate in the catabolism of this compound. nih.govontosight.aiwikipedia.orgcaymanchem.comhmdb.carupahealth.comhealthmatters.io It is formed from this compound via transamination catalyzed by tyrosine transaminase. nih.govwikipedia.orgcaymanchem.comhmdb.cajci.org

The primary fate of 4-HPPA in the main tyrosine degradation pathway is its conversion to homogentisic acid, a reaction catalyzed by 4-hydroxyphenylpyruvate dioxygenase. nih.govwikipedia.orgcaymanchem.comhmdb.canih.gov Homogentisic acid is subsequently metabolized further down the pathway, eventually yielding fumarate and acetoacetate. nih.govontosight.aioup.com

However, 4-HPPA can also be involved in other metabolic processes. It is an intermediate in the biosynthesis of scytonemin (B610753) in some organisms. wikipedia.org Additionally, altered levels of 4-HPPA have been linked to various conditions and can serve as a biomarker for certain metabolic disorders, such as tyrosinemia type III and alkaptonuria, which involve deficiencies in enzymes downstream of 4-HPPA in the catabolic pathway. ontosight.ainih.govrupahealth.comhealthmatters.io

The conversion of 4-HPPA to homogentisic acid is a critical step in channeling tyrosine's carbon skeleton towards entry into the citric acid cycle. ontosight.ai

Tyramine (B21549)

Tyramine is a naturally occurring trace amine that is biochemically produced from the amino acid this compound. This conversion occurs through a decarboxylation reaction, catalyzed by the enzyme tyrosine decarboxylase (TDC) wikipedia.orgworthington-biochem.com. The removal of a carboxyl group from this compound results in the formation of tyramine and carbon dioxide worthington-biochem.comuniprot.org. This reaction is a key step in the metabolic fate of this compound in various organisms, including humans and microorganisms wikipedia.orguomustansiriyah.edu.iq.

The biosynthesis of tyramine from this compound is observed in a variety of organisms. In humans, this conversion can occur in tissues such as the kidney, and also significantly through the action of bacteria in the intestinal tract uomustansiriyah.edu.iq. Certain bacteria, such as Enterococcus faecium and Lactococcus lactis, are known to possess tyrosine decarboxylase and can efficiently convert this compound to tyramine uniprot.orgfrontiersin.orgakjournals.com. This metabolic pathway in bacteria can play a role in their acid resistance, as the production of tyramine helps in maintaining cytosolic pH homeostasis under acidic conditions uniprot.orgfrontiersin.orgasm.org. The tyrosine decarboxylase route in Enterococcus faecalis, for instance, is encoded within a gene cluster known as the tdc cluster frontiersin.org.

Research has explored the enzymatic synthesis of tyramine from this compound using microbial enzymes. Studies have demonstrated the potential of pyridoxal-5-phosphate dependent tyrosine decarboxylase from Lactococcus lactis for the biotransformation of this compound to tyramine akjournals.com. Optimized conditions for this bioconversion have been investigated, including substrate concentration and pH akjournals.com. Another study explored a two-step biocatalytic reaction using recombinant tyrosine phenol-lyase and immobilized tyrosine decarboxylase cells to produce tyramine from pyruvate fermentation broth, demonstrating high yields for both the production of this compound and its subsequent decarboxylation to tyramine researchgate.net.

The conversion of this compound to tyramine is also relevant in the context of food science, particularly in fermented products like cheese, where the enzymatic activity of bacteria can lead to the accumulation of tyramine wikipedia.orgfrontiersin.orgasm.org. The presence and levels of tyramine in foods can be influenced by factors such as fermentation or decay processes, and storage conditions wikipedia.org.

While this compound is the primary precursor, the enzyme tyrosine decarboxylase from some organisms, like Methanosarcina acetivorans, can also catalyze the decarboxylation of other amino acids, such as L-aspartate uniprot.org. However, the primary and most recognized function is the conversion of this compound to tyramine wikipedia.orgworthington-biochem.comuniprot.org.

L Tyrosine in Neurotransmitter and Hormone Synthesis

Catecholamine Biosynthesis

Catecholamines are a group of neurotransmitters and hormones that include dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). nih.gov The synthesis of these molecules begins with L-tyrosine and involves a series of enzymatic reactions. This pathway is crucial for the functioning of both the central and peripheral nervous systems. nih.gov

Conversion of this compound to L-DOPA

The conversion of this compound to L-3,4-dihydroxyphenylalanine (L-DOPA) is an oxidation reaction. wikipedia.org Tyrosine hydroxylase facilitates the addition of a hydroxyl group to the phenyl ring of this compound. nih.gov This hydroxylation requires molecular oxygen (O2) and the cofactor tetrahydrobiopterin (B1682763) (BH4). wikipedia.orgnih.gov

L-DOPA Decarboxylation to Dopamine

Following its synthesis, L-DOPA is rapidly converted to the neurotransmitter dopamine. wikipedia.org This conversion is achieved through a decarboxylation reaction, which involves the removal of a carboxyl group from the L-DOPA molecule. nih.gov The enzyme responsible for this step is aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC). researchgate.netresearchgate.net This enzyme is not specific to L-DOPA and can act on other aromatic L-amino acids. bio-techne.com

Synthesis of Norepinephrine and Epinephrine from Dopamine

In specific neurons and the adrenal medulla, the synthesis pathway continues from dopamine to produce norepinephrine and epinephrine. researchgate.net Dopamine is first transported into synaptic vesicles where it is converted to norepinephrine by the enzyme dopamine β-hydroxylase. cvpharmacology.com In the final step, which primarily occurs in the adrenal medulla, norepinephrine is converted to epinephrine by the enzyme phenylethanolamine N-methyltransferase (PNMT), which adds a methyl group to norepinephrine. nih.govresearchgate.net

Table 1: Key Enzymes in Catecholamine Biosynthesis from this compound

| Step | Precursor | Enzyme | Product |

|---|---|---|---|

| 1 | This compound | Tyrosine Hydroxylase (TH) | L-DOPA |

| 2 | L-DOPA | Aromatic L-amino acid decarboxylase (AADC) | Dopamine |

| 3 | Dopamine | Dopamine β-hydroxylase (DBH) | Norepinephrine |

| 4 | Norepinephrine | Phenylethanolamine N-methyltransferase (PNMT) | Epinephrine |

Thyroid Hormone Synthesis (Triiodothyronine (T3) and Thyroxine (T4))

This compound is an indispensable component in the synthesis of the thyroid hormones, triiodothyronine (T3) and thyroxine (T4). caringsunshine.comcaringsunshine.com These hormones are crucial for regulating metabolism throughout the body. palomahealth.com The process begins with the incorporation of iodine into the tyrosine residues of a large glycoprotein (B1211001) called thyroglobulin. naturalendocrinesolutions.com This iodination leads to the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), which are the precursors to T3 and T4. palomahealth.com The coupling of these iodinated tyrosine molecules then forms the final thyroid hormones. va.gov

Table 2: Precursors in Thyroid Hormone Synthesis

| Precursor | Description |

|---|---|

| This compound | The amino acid backbone of thyroid hormones. |

| Iodine | Incorporated into tyrosine residues to form hormone precursors. |

| Monoiodotyrosine (MIT) | A tyrosine molecule with one iodine atom attached. |

| Diiodotyrosine (DIT) | A tyrosine molecule with two iodine atoms attached. |

Melanin (B1238610) Synthesis

This compound is the initial substrate for the production of melanin, the pigment responsible for the color of skin, hair, and eyes. nih.gov The synthesis of melanin, known as melanogenesis, is initiated by the enzyme tyrosinase, which catalyzes the hydroxylation of this compound to DOPAquinone (B1195961). nih.govskinwhiteningscience.com DOPAquinone is a key intermediate that can then follow one of two pathways to produce either the brown-black pigment eumelanin (B1172464) or the yellow-reddish pigment pheomelanin. nih.gov The direction of the pathway is influenced by the presence of cysteine. nih.gov

Table 3: this compound in Major Biosynthetic Pathways

| Pathway | Key Role of this compound | Initial Enzyme | Primary Products |

|---|---|---|---|

| Catecholamine Synthesis | Initial precursor | Tyrosine Hydroxylase | Dopamine, Norepinephrine, Epinephrine |

| Thyroid Hormone Synthesis | Core structure for iodination | Thyroperoxidase (for iodination) | Triiodothyronine (T3), Thyroxine (T4) |

| Melanin Synthesis | Initial substrate | Tyrosinase | Eumelanin, Pheomelanin |

Coenzyme Q10 Synthesis

The biosynthetic journey from this compound to CoQ10 begins with the conversion of tyrosine to 4-hydroxybenzoic acid (4-HB), which is the direct precursor to the benzoquinone nucleus. diff.orgnih.govnih.gov This initial phase of the pathway involves several enzymatic steps. The first step is the transamination of this compound to form 4-hydroxyphenylpyruvic acid (4-HPP). diff.orgnih.gov This reaction is dependent on Vitamin B6 in its active form, pyridoxal (B1214274) 5'-phosphate (PLP), which acts as a crucial cofactor. diff.org

While the complete sequence of enzymes and intermediates to convert 4-HPP to 4-HB in mammals is not fully elucidated, research in other eukaryotes like Saccharomyces cerevisiae has provided significant insights. nih.govmdpi.com In yeast, 4-HPP is converted to 4-hydroxybenzaldehyde (B117250) (4-HBz). nih.govnih.gov Subsequently, 4-HBz is oxidized to form 4-hydroxybenzoic acid (4-HB). nih.govnih.gov

Once 4-HB is synthesized, it is attached to a long, hydrophobic polyisoprenyl tail. This tail is assembled via the mevalonate (B85504) pathway and its length varies between species; in humans, it consists of ten isoprenoid units, hence the name Coenzyme Q10. diff.orgnih.gov The enzyme that catalyzes the condensation of the polyisoprenoid chain with the 4-HB ring is a critical step in the pathway. diff.org Following the attachment of the side chain, the benzoquinone ring undergoes a series of modifications, including hydroxylations, methylations, and decarboxylation, catalyzed by a suite of enzymes often designated as "COQ" proteins, to yield the final, functional CoQ10 molecule. nih.govcaldic.com

The table below outlines the key intermediates and enzymes involved in the initial stages of CoQ10 synthesis starting from this compound.

| Precursor/Intermediate | Enzyme/Cofactor | Product |

| This compound | Tyrosine aminotransferase (TAT) / Pyridoxal 5'-phosphate (PLP) | 4-hydroxyphenylpyruvic acid (4-HPP) |

| 4-hydroxyphenylpyruvic acid (4-HPP) | Unidentified enzymes in mammals | 4-hydroxybenzaldehyde (4-HBz) |

| 4-hydroxybenzaldehyde (4-HBz) | Aldehyde dehydrogenase (e.g., ALDH3A1) | 4-hydroxybenzoic acid (4-HB) |

| 4-hydroxybenzoic acid (4-HB) + Decaprenyl pyrophosphate | COQ2 (4-hydroxybenzoate polyprenyltransferase) | Polyprenyl-hydroxybenzoate |

Molecular Mechanisms and Cellular Signaling

Protein Tyrosine Phosphorylation

Protein tyrosine phosphorylation stands as a cornerstone of signal transduction in eukaryotic cells. wikipedia.orgthermofisher.com This reversible post-translational modification involves the covalent attachment of a phosphate (B84403) group to the tyrosine residue of a protein. wikipedia.orgthermofisher.com The dynamic equilibrium of tyrosine phosphorylation is meticulously maintained by the concerted actions of protein tyrosine kinases (PTKs), which catalyze the addition of the phosphate group, and protein tyrosine phosphatases (PTPs), which facilitate its removal. wikipedia.orghubrecht.euacs.org While quantitatively less abundant than serine or threonine phosphorylation, tyrosine phosphorylation is indispensable for cellular homeostasis and signaling integrity. nih.gov

Protein kinases are enzymes that mediate the transfer of a phosphoryl group from ATP to a substrate molecule. wikipedia.org Within this broad family, protein tyrosine kinases (PTKs) are specifically responsible for phosphorylating tyrosine residues in target proteins. wikipedia.orgwikipedia.org This phosphorylation event can induce profound changes in the target protein's characteristics, including its enzymatic activity, subcellular localization, and capacity for molecular interactions. wikipedia.org Acting as molecular switches, PTKs are central to numerous cellular functions and are key transducers in signal transduction cascades, relaying extracellular cues from the cell membrane to the cytoplasm and, in many cases, to the nucleus to modulate gene expression. wikipedia.org

PTKs are integral regulators of fundamental cellular processes such as cell division, differentiation, growth, migration, metabolism, and apoptosis. sinobiological.commedsci.org Their activity is subject to stringent control, and aberrations, often arising from mutations, can lead to uncontrolled cellular proliferation and are intimately linked to the pathogenesis of various diseases, including cancer. wikipedia.orgmedsci.orgmdpi.com

Receptor tyrosine kinases (RTKs) represent a prominent class of PTKs involved in transmembrane signaling. wikipedia.orgsinobiological.com These proteins are characterized by a modular structure comprising an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular domain harboring tyrosine kinase activity. wikipedia.org Activation of RTKs is triggered by the binding of specific extracellular ligands, such as growth factors, cytokines, and hormones. sinobiological.com Ligand binding typically promotes receptor dimerization, leading to the activation of the intrinsic kinase domains and subsequent trans-phosphorylation of tyrosine residues within the cytoplasmic tails of the receptor dimer. medsci.org These newly phosphorylated tyrosine residues serve as high-affinity docking sites for a variety of intracellular signaling proteins, thereby initiating downstream signaling pathways that ultimately translate into specific cellular responses. thermofisher.comwikipedia.org Notable examples of RTKs include the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptors (PDGFRs). sinobiological.comdntb.gov.uanih.gov

Non-receptor tyrosine kinases (NRTKs), also referred to as cytoplasmic tyrosine kinases, constitute a subgroup of PTKs that reside in the cytoplasm and lack a transmembrane domain. sinobiological.commdpi.comwikipedia.org Unlike RTKs, NRTKs are activated through interactions with other cellular proteins, which may or may not possess intrinsic catalytic activity. reactome.org They function by relaying intracellular signals originating from a variety of receptors, including RTKs and other cell surface receptors. reactome.orgnih.gov NRTKs are critical mediators of a broad spectrum of cellular functions, encompassing cell growth, proliferation, differentiation, adhesion, migration, apoptosis, and immune responses. wikipedia.orgnih.gov

NRTKs participate in the modulation of intracellular signaling pathways, such as the JAK pathway, which can impact gene expression. mdpi.com Structurally, they share a conserved kinase domain and often contain additional protein-protein interaction modules like SH2 and SH3 domains. reactome.orgnih.gov Similar to RTKs, dysregulated activity or overexpression of NRTKs, often a consequence of mutations or gene fusions, is frequently implicated in various malignancies, particularly those affecting the hematopoietic system. mdpi.comnih.gov Prominent families of NRTKs include ABL, SYK, JAK, SRC, and FAK. sinobiological.comreactome.org

Tyrosine sulfation represents a post-translational modification distinct from phosphorylation, involving the addition of a sulfate (B86663) group to the hydroxyl group of a tyrosine residue. wikipedia.orgprotpi.ch This modification is catalyzed by a family of enzymes known as tyrosylprotein sulfotransferases (TPSTs). wikipedia.orgwikipedia.orgportlandpress.com Tyrosine sulfation occurs within the trans-Golgi network and is predominantly found in secreted proteins and the extracellular segments of transmembrane proteins in eukaryotic organisms. wikipedia.orgprotpi.ch This modification has not been observed in prokaryotes or yeast. wikipedia.orgprotpi.ch

TPSTs utilize 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor for this reaction. wikipedia.orgwikipedia.orgportlandpress.com In humans, two isoforms of TPST, TPST-1 and TPST-2, have been identified; both are membrane-bound enzymes localized to the trans-Golgi compartment. portlandpress.com Tyrosine sulfation plays significant roles in a variety of biological and physiological processes, including enhancing protein-protein interactions, modulating inflammatory responses, facilitating leukocyte trafficking, mediating viral entry into cells, and contributing to cell-cell adhesion. wikipedia.orgwikipedia.org Sulfated tyrosine residues are typically situated on the protein surface and are often flanked by acidic amino acid residues. wikipedia.orgportlandpress.com In contrast to tyrosine phosphorylation, tyrosine sulfation is generally considered an irreversible modification in vivo in mammals, as no enzymatic activity for the removal of tyrosine sulfates has been identified. wikipedia.org

Mechanistic studies of sulfate transfer by TPSTs have proposed models such as a two-site ping-pong mechanism and an SN2-like in-line displacement mechanism, both involving PAPS as the sulfate donor and the tyrosine hydroxyl group as the sulfate acceptor. wikipedia.org

L-Tyrosine's Role in Protein Synthesis and Degradation

This compound is one of the 20 standard amino acids that are incorporated into polypeptide chains during the process of protein synthesis. creative-proteomics.com Its inclusion is fundamental for the assembly of functional proteins within cells.

Beyond its direct incorporation, the post-translational modifications of this compound, specifically phosphorylation and sulfation, indirectly but significantly influence protein dynamics, including synthesis and degradation. Protein tyrosine phosphorylation, as discussed, modulates protein activity, localization, and interactions, which can subsequently impact protein stability and turnover rates. For instance, phosphorylation can serve as a signal for protein degradation or, conversely, protect proteins from being degraded. Similarly, tyrosine sulfation can affect protein folding, stability, and interactions with other molecules, thereby indirectly influencing their lifespan within the cellular environment. While this compound itself is a product of protein degradation, its modified forms are key regulators of the processes governing protein synthesis and breakdown.

Research has also indicated a more direct influence of this compound on the synthesis of specific enzymes. In melanocytes, elevated levels of this compound have been shown to induce and enhance melanin (B1238610) production, stimulating the activity of tyrosinase in a manner dependent on new protein synthesis. nih.gov This suggests a potential translational regulatory role for this compound on enzymes that utilize it as a substrate. nih.gov

This compound's Involvement in Enzymatic Activity Regulation

This compound is directly implicated in the regulation of enzymatic activity through several mechanisms, most notably via protein tyrosine phosphorylation and its function as a substrate for specific enzymes.

Protein tyrosine phosphorylation is a primary mechanism through which the activity of numerous enzymes is regulated. wikipedia.orgthermofisher.com The reversible addition or removal of a phosphate group to a tyrosine residue can induce conformational changes in an enzyme, thereby altering its catalytic efficiency, substrate binding affinity, or interactions with regulatory molecules. wikipedia.org This dynamic modification, governed by the interplay between PTKs and PTPs, allows for precise control of enzymatic activity in response to diverse cellular signals. hubrecht.euacs.org Studies have demonstrated that tyrosine phosphorylation can regulate the activities of various metabolic enzymes, affecting pathways such as glycolysis and the tricarboxylic acid cycle. creative-proteomics.com

Furthermore, this compound serves as the direct substrate for key enzymes involved in the biosynthesis of critical biomolecules. A prime example is tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamines, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). creative-proteomics.comresearchgate.netnih.gov TH catalyzes the conversion of this compound to L-3,4-dihydroxyphenylalanine (L-DOPA). creative-proteomics.comnih.gov The activity of TH itself is subject to tight regulation, including feedback inhibition by catecholamines and activation through phosphorylation at specific serine residues. researchgate.netnih.gov This illustrates a dual role for tyrosine: being converted by an enzyme whose activity is regulated, and also potentially contributing to the regulation of other enzymes through its modified forms like phosphotyrosine. nih.gov

Tyrosine sulfation can also impact enzymatic activity, particularly for enzymes involved in protein-protein interactions or those located in the extracellular space or at the cell surface. The addition of a negatively charged sulfate group can alter an enzyme's electrostatic properties and conformation, affecting its interactions with substrates or other proteins and thereby modulating its activity. wikipedia.orgprotpi.ch

L Tyrosine in Physiological and Pathophysiological Processes

Neurological and Cognitive Functions

L-tyrosine is a precursor to dopamine (B1211576) and norepinephrine (B1679862), neurotransmitters vital for cognitive processes. examine.comswolverine.comverywellhealth.com The availability of this compound can influence the synthesis of these catecholamines in the brain, particularly under conditions of increased neuronal firing rates, such as during stress. jpn.canih.gov

Impact on Cognitive Performance under Stress

Research indicates that this compound may help attenuate the decline in cognitive performance associated with acute stressors. examine.comverywellhealth.comjpn.canih.govoup.comresearchgate.netnih.govclinicaltrials.euresilientnutrition.comclinicaltrials.eu Stressful conditions can lead to the depletion of catecholamine levels, which can compromise cognitive function. examine.comverywellhealth.com this compound supplementation may help restore these levels, thereby alleviating stress-induced cognitive deficits. examine.comverywellhealth.com

Studies have investigated the effects of this compound under various physical stressors, including cold exposure, high altitude, extended wakefulness, and demanding military training. jpn.canih.govnih.govresearchgate.net For example, one study involving cognitive testing in a cold environment observed that this compound administration was associated with a reduction in the time taken to answer a delayed Matching-to-Sample test and an increase in correct answers compared to a placebo group, although performance did not fully return to levels seen in warm control periods. examine.com Another study on cadets undergoing combat training found that this compound improved various aspects of cognitive function relative to a placebo. jpn.canih.gov Research utilizing a virtual reality-based active shooter training drill indicated that this compound treatment resulted in significantly lower missed responses during a Stroop challenge compared to a placebo group, suggesting an impact on cognitive performance under stress. tandfonline.com

Interactive Table 1: Impact of this compound on Cognitive Performance under Stress (Selected Studies)

| Stressor | Cognitive Task | Observed Effect of this compound | Source |

| Cold Exposure | Delayed Matching-to-Sample | Reduced time to answer, increased correct answers | examine.com |

| Combat Training | Various cognitive functions | Improved performance relative to placebo | jpn.canih.gov |

| Virtual Reality Training | Stroop Challenge | Significantly lower missed responses | tandfonline.com |

| Sleep Deprivation | Psychomotor task, Vigilance task | Amelioration of performance decline, reduction in lapse probability | nih.gov |

Role in Memory and Learning

While there is currently no strong evidence that this compound supplementation improves memory function from a baseline state, it may help mitigate the decrease in memory formation associated with acute stressors. examine.comswolverine.com Studies in animals have shown that this compound can acutely increase noradrenaline concentrations in the hippocampus and prevent a stress-induced reduction in these levels, which may precede the ability of this compound to reverse stress-induced memory losses in humans. examine.com Some research suggests that tyrosine may aid in memory and learning, particularly under conditions of severe stress or cognitive challenge. swolverine.com However, some human studies have not reported acute cognitive benefits from tyrosine intake, including on memory tasks. researchgate.net

This compound and Wakefulness

This compound has been investigated for its potential to counteract the cognitive performance decrements that occur during extended wakefulness or sleep deprivation. jpn.canih.govresearchgate.netnih.govresilientnutrition.com One study noted that this compound was able to attenuate the decrease in cognitive performance associated with sleep deprivation. examine.comnih.gov Research has shown that this compound can offset the deterioration in performance on some cognitive tasks following a night without sleep. resilientnutrition.com Military scientists have concluded that this compound, along with caffeine, is among the supplements that may help maintain performance during sleep deprivation. resilientnutrition.com

This compound in Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's Disease)

Neurodegenerative diseases like Alzheimer's Disease (AD) and Parkinson's Disease (PD) are characterized by the degeneration of neurons and are associated with altered neurotransmitter metabolism. nih.govscholars.directmdpi.com PD, in particular, involves the degeneration of dopaminergic neurons in the substantia nigra, leading to reduced dopamine levels. nih.govmdpi.com Tyrosine hydroxylase, an enzyme that catalyzes the formation of L-DOPA from this compound, is the rate-limiting step in dopamine biosynthesis, and a decline in its activity is considered to contribute to dopamine deficiency in PD. nih.gov

While L-DOPA is a common treatment for PD to help restore dopamine levels, the direct role of this compound supplementation in treating or altering the progression of AD or PD is an area of ongoing research. nih.gov Some studies suggest that tyrosine metabolism may be altered in neurodegenerative disorders. Research has shown that higher baseline serum concentrations of tyrosine were associated with better cognitive performance in patients with Lewy body dementia (LBD), which shares similarities with PD and AD, but not in patients with AD. bevital.no This observational study suggests a potential benefit of tyrosine in LBD, but further clinical intervention studies are needed. bevital.no Tyrosine kinases, enzymes involved in signal transduction pathways, have also been implicated in the pathogenesis of AD and PD, with some families of tyrosine kinases being upregulated in the brains of patients with these conditions. frontiersin.org

This compound and Migraines

The etiology of chronic migraines is not fully understood, but one hypothesis involves abnormal metabolism of tyrosine. examine.com Tyrosine is typically metabolized into L-DOPA, but an alternative pathway can lead to the buildup of trace amines like tyramine (B21549), which is suspected by some researchers to play a role in migraines. examine.com Some research has found elevated plasma levels of dopamine, norepinephrine, and tyramine in chronic migraine sufferers. examine.com

Tyrosine is a precursor to dopamine, a neurotransmitter involved in pain perception. migrainebuddy.com Some research suggests that tyrosine might have a positive impact on migraine attacks by promoting dopamine synthesis. migrainebuddy.com However, it has also been hypothesized that increased intake of this compound in migraine sufferers could potentially worsen migraines by fueling the process that leads to trace amine buildup, although direct evidence for this claim is currently lacking. examine.com While more research is needed, some studies suggest this compound may help reduce migraine frequency and severity, possibly through its neuro-protective properties and role in promoting balanced neurotransmitters. migrasoothe.co.uk

Stress Response Mechanisms

This compound's influence on the stress response is primarily linked to its role as a precursor to catecholamines (dopamine, norepinephrine, and epinephrine), which are released in response to stress. examine.comswolverine.comverywellhealth.compatsnap.comjpn.canih.govtandfonline.com Stress increases the release of catecholamines, which can lead to their depletion. jpn.canih.gov this compound supplementation can help correct this depletion in animals and potentially in humans. jpn.canih.gov

This compound does not appear to enhance catecholamine release under basal conditions but does so when neuronal firing rates are increased by stress. jpn.canih.gov This forms the basis for studying its effect on the human stress response. jpn.canih.gov The reported main effects of this compound are acute effects in preventing a decline in cognitive function in response to physical stress. jpn.canih.gov Studies are investigating whether this compound supplementation can improve decision-making and enhance cognitive performance under stress by helping maintain dopamine levels. clinicaltrials.eu Research also focuses on its potential to aid recovery from operational strain, the chronic stress experienced in high-stress occupations, by helping restore normal physiological functions and reduce burnout risk. clinicaltrials.eu

Interactive Table 2: this compound and Stress Response Mechanisms

| Mechanism Involved | Role of this compound | Context | Source |

| Catecholamine Synthesis (Dopamine, NE, E) | Precursor; helps replenish levels depleted by stress | Stress response | examine.comswolverine.comverywellhealth.compatsnap.comjpn.canih.gov |

| Cognitive Function under Stress | May prevent decline by restoring catecholamine levels | Acute physical and cognitive stressors | examine.comverywellhealth.comjpn.canih.govoup.comresearchgate.netnih.govclinicaltrials.euresilientnutrition.comclinicaltrials.eutandfonline.com |

| Operational Strain Recovery | May aid recovery and help restore physiological functions post-stress | Chronic occupational stress | clinicaltrials.eu |

| Decision-Making under Stress | May improve by increasing brain dopamine levels | Stressful situations | clinicaltrials.euclinicaltrials.eu |

Catecholamine Depletion and Replenishment under Stress

Stressful conditions can lead to increased release and subsequent depletion of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine (B1671497). health.comexamine.com These neurotransmitters are vital for cognitive functions such as mood, memory, and alertness. health.com this compound, being a direct precursor to these catecholamines, is investigated for its potential to mitigate the negative impacts of stress by supporting their synthesis. examine.com

Studies in animals have shown that stress increases catecholamine release, and this compound administration can help replenish depleted levels. nih.gov This effect is observed when neuronal firing rates are elevated due to stress, rather than under basal conditions. nih.gov Research in humans suggests that this compound supplementation may help prevent a decline in cognitive function under acute physical stress. nih.gov For instance, studies involving military combat training have indicated that this compound supplementation can help preserve cognitive performance. examine.comnih.gov While some research points to potential benefits in improving cognitive function and mood under stress, further research is needed to conclusively determine the effectiveness of this compound supplementation in healthy individuals experiencing mild to moderate stress. health.com

Immune System Modulation

This compound and its metabolites have been shown to influence the immune system through various mechanisms, including the regulation of immune cell function and differentiation and interactions within the tumor microenvironment. creative-proteomics.com

Regulation of Immune Cell Function and Differentiation

Tyrosine metabolism impacts the immune system by regulating the function and differentiation of immune cells through multiple pathways. creative-proteomics.com Catecholamines, which are synthesized from this compound, play a role in the differentiation and function of immune cells. creative-proteomics.com For example, catecholamines can influence macrophage function by regulating the expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis, and catecholamine receptors. creative-proteomics.com Studies have shown that changes in adrenergic receptor expression can occur in macrophages in response to altered catecholamine levels. creative-proteomics.com

Furthermore, tyrosine metabolism has a notable impact on T cell function. creative-proteomics.com Reprogramming of tyrosine metabolism can influence immune infiltration in the tumor microenvironment and upregulate immune checkpoint molecules on tumor cells, potentially inhibiting T cell activation. creative-proteomics.com Research on the overexpression of tyrosine hydroxylase in lymphocytes suggests that lymphocyte-derived endogenous catecholamines can regulate the differentiation and function of T helper (Th) cells, potentially promoting a shift towards Th2 polarization. spandidos-publications.com

Protein tyrosine phosphatases (PTPs), which regulate tyrosine phosphorylation, are also critical for modulating immune responses. nih.govfrontiersin.orgnih.gov For instance, Protein Tyrosine Phosphatase Receptor Type O (PTPRO), particularly its truncated form PTPROt, is found in various hematopoietic cells, including B cells, T cells, and macrophages, and plays a role in their growth, differentiation, activation, and immune responses. nih.govresearchgate.net PTPROt can influence B cell signaling and also impact T effector and regulatory T cell differentiation, affecting the anti-tumor immune response. nih.gov

Impact on Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem where tyrosine metabolism and tyrosine kinases can play significant roles. creative-proteomics.com Tyrosine phosphorylation is a key mechanism in the metabolic reprogramming of cancer cells, affecting pathways like glycolysis. creative-proteomics.com Receptor tyrosine kinases (RTKs) are implicated in driving the shift towards pro-tumor metabolism and are important for cancer growth and metastasis. mdpi.com

This compound as an Immunological Adjuvant

This compound has been investigated for its properties as an immunological adjuvant, substances that enhance the immune response to an antigen. Research in laboratory animals has explored the adjuvant properties of this compound. karger.comnih.gov Studies have shown that adsorption of various allergenic materials to this compound can enhance the induction of IgG antibodies. karger.comnih.gov This effect is thought to be primarily due to a short-term depot effect, where this compound delays the bioavailability of the allergen rather than directly stimulating immunocompetent cells. karger.comnih.govnih.govjiaci.org

This compound, particularly in its microcrystalline form (MCT), has been described as a biodegradable amino acid with ideal adjuvant properties, including high adsorptive power for proteins and the ability to enhance IgG production without significantly increasing IgE levels. jiaci.org Preclinical and clinical studies have supported the use of this compound as a safe adjuvant in humans, with no observed genotoxicity, mutagenicity, carcinogenicity, or teratogenicity in preclinical investigations. nih.govjiaci.org

Interaction with Bruton Tyrosine Kinase (BTK) in Immune-Mediated Diseases

Bruton's tyrosine kinase (BTK) is a cytoplasmic protein crucial for signaling pathways in B-cells and myeloid cells, playing a key role in B-cell development, activation, and survival. nih.govmdpi.comdovepress.com BTK is involved in pathways downstream of various receptors, including the B-cell receptor, Fc receptors, toll-like receptors, and chemokine receptors. nih.gov Given its central role in immune cell signaling, BTK has become a target for therapeutic intervention in various immune-mediated diseases. nih.govmdpi.comscielo.brfrontiersin.org

Inhibitors of BTK (BTKis) are used in treating certain B-cell malignancies and are being investigated for autoimmune and inflammatory diseases such as rheumatoid arthritis, systemic lupus erythematosus, multiple sclerosis, and Sjögren's syndrome. nih.govmdpi.comdovepress.comscielo.br While BTK inhibitors have shown promise in some autoimmune conditions and B-cell malignancies, their efficacy can vary depending on the specific disease, likely reflecting the reliance of different diseases on various B-cell and myeloid cell pathways and their sensitivity to BTK inhibition. nih.gov BTK is a member of the TEC kinase family, and developing selective inhibitors can be challenging due to the conserved domains within this family. frontiersin.org

This compound and Lung Inflammation (e.g., Asthma, ARDS)

Recent research has explored the potential role of this compound and its metabolites in lung inflammation, including conditions like asthma and Acute Respiratory Distress Syndrome (ARDS). Studies in animal models have indicated that this compound can provide significant protection against lung inflammation. drugtargetreview.commonash.edusandracabot.comfiercebiotech.comcontagionlive.com

One proposed mechanism involves the metabolism of this compound by gut bacteria into a byproduct called p-cresol (B1678582) sulfate (B86663) (PCS). drugtargetreview.commonash.edusandracabot.comfiercebiotech.com Research suggests that PCS travels from the gut to the lungs and acts on epithelial cells lining the airways to prevent the allergic asthma response. drugtargetreview.commonash.edufiercebiotech.com Giving this compound to mice has been shown to protect against lung inflammation and allergic asthma responses. drugtargetreview.com These findings suggest a potential link between gut microbiome metabolism of this compound and its impact on respiratory health. drugtargetreview.comfiercebiotech.com Animal models of ARDS have also shown a protective effect with this compound administration. drugtargetreview.commonash.edusandracabot.comfiercebiotech.comcontagionlive.com

This compound and Mycobacterial Survival in Tuberculous Granuloma

Research suggests that this compound may play a role in limiting mycobacterial survival within tuberculous granulomas. Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health issue. A key characteristic of TB is the formation of caseous necrotic granulomas, which can facilitate mycobacterial reactivation and dissemination. nih.govdntb.gov.ua Amino acid metabolism is known to influence immune responses in Mtb infections. nih.govdntb.gov.ua

Studies using a Mycobacterium marinum-infected zebrafish granuloma model, which serves as a platform for studying tuberculous granulomas, have indicated that this compound can reduce M. marinum levels in both zebrafish larvae and adults and inhibit intracellular pathogen survival. nih.govdntb.gov.ua Mechanistically, this compound significantly upregulated interferon-γ (IFN-γ) expression in infected adult zebrafish. nih.govdntb.gov.ua Furthermore, this compound appeared to inhibit intracellular Mtb survival by promoting the production of reactive oxygen species (ROS), a process that was inhibited by the addition of N-acetylcysteine (NAC), an ROS inhibitor. nih.govdntb.gov.ua These findings suggest that this compound, as a non-essential amino acid, may reduce mycobacterial survival in both macrophages and tuberculous granulomas. nih.govdntb.gov.ua

Endocrine System Interactions

This compound is involved in interactions with the endocrine system, primarily through its role as a precursor for hormones.

Regulation of Thyroid Gland Function

This compound is essential for the synthesis of thyroid hormones, specifically thyroxine (T4) and triiodothyronine (T3). va.govsmarthealer.pk The thyroid gland, located in the neck, produces these hormones which are vital for regulating metabolism, energy production, growth, and development. va.govrupahealth.com Thyroid hormone synthesis involves the iodination of tyrosine residues within the protein thyroglobulin, followed by the coupling of iodinated tyrosine molecules to form T4 and T3. va.govsmarthealer.pk Adequate levels of this compound are therefore necessary for the thyroid gland to produce sufficient amounts of T4 and T3, contributing to the maintenance of metabolic balance. smarthealer.pk While specific studies directly linking this compound supplementation to thyroid function are limited, its role in thyroid hormone synthesis provides indirect support for its consideration in supporting thyroid health. rupahealth.com

Metabolic Regulation

This compound metabolism is intertwined with several metabolic processes and has been implicated in the context of certain metabolic diseases.

This compound in Type 2 Diabetes and Obesity

High this compound levels have been associated with susceptibility to type 2 diabetes (T2D) and obesity. creative-proteomics.com Tyrosine is involved in gluconeogenesis and glucose transport. mdpi.com Superfluous tyrosine can be rapidly catabolized, potentially weakening the clearance of blood glucose and enhancing gluconeogenesis. mdpi.com In patients with nonalcoholic fatty liver disease (NAFLD), tyrosine levels have been observed to increase with increasing fibrotic staging and were correlated with insulin (B600854) resistance. dovepress.com This suggests that amino acid imbalance, including altered tyrosine levels, and insulin resistance are closely involved in the complex pathogenic mechanisms of NAFLD, which is often associated with obesity and T2D. dovepress.com

Role in Gluconeogenesis

This compound plays a role in gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. mdpi.comdovepress.com Tyrosine can be deaminated to form p-hydroxyphenylpyruvic acid, which serves as a substrate for gluconeogenesis. examine.comtaylorandfrancis.com The enzyme tyrosine aminotransferase (TAT) catalyzes the conversion of tyrosine to p-hydroxyphenylpyruvic acid and is considered the rate-limiting step in tyrosine metabolism. taylorandfrancis.com TAT is involved in the regulation of gluconeogenesis by providing carbon skeletons essential for this process. taylorandfrancis.com The activity of this enzyme is highly regulated and can be induced by glucocorticoids and cyclic AMP. taylorandfrancis.com

Data Tables

Protein Tyrosine Phosphatase 1B (PTP1B) in Metabolic Disorders

Protein tyrosine phosphatase 1B (PTP1B) is a ubiquitous intracellular enzyme that functions as a crucial negative regulator within several signaling pathways, notably those mediated by receptor tyrosine kinases such as the insulin receptor (IR) and the leptin receptor. uni.luguidetopharmacology.orgwikipedia.org Its primary mechanism involves the dephosphorylation of specific phosphotyrosine residues on these receptors and their downstream substrates, thereby attenuating signal transduction. uni.luguidetopharmacology.orgwikipedia.orgmassbank.eufishersci.pt The precise enzymatic activity of PTP1B involves a two-step process where a cysteine residue (Cys215) at the catalytic site acts as a nucleophile, attacking the phosphotyrosine substrate, followed by hydrolysis of the enzyme intermediate to release inorganic phosphate (B84403) and regenerate the enzyme. fishersci.pt